2-amino-N-ethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide
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Overview
Description
(S)-2-Amino-N-ethyl-N-((1-methylpiperidin-4-yl)methyl)propanamide is a chiral compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The compound’s structure includes an amino group, an ethyl group, and a piperidine ring, which may contribute to its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-ethyl-N-((1-methylpiperidin-4-yl)methyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-propanamide, ethyl halides, and 1-methylpiperidine.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-N-ethyl-N-((1-methylpiperidin-4-yl)methyl)propanamide may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-ethyl-N-((1-methylpiperidin-4-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and ethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-ethyl-N-((1-methylpiperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors, enzymes, or other proteins, modulating their activity.
Pathways Involved: The binding of the compound to its targets can trigger various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N-ethyl-N-((1-methylpiperidin-4-yl)methyl)propanamide: The enantiomer of the compound with potentially different biological activity.
N-ethyl-N-((1-methylpiperidin-4-yl)methyl)propanamide: A similar compound lacking the amino group.
Uniqueness
(S)-2-Amino-N-ethyl-N-((1-methylpiperidin-4-yl)methyl)propanamide is unique due to its specific stereochemistry and functional groups, which may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C12H25N3O |
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Molecular Weight |
227.35 g/mol |
IUPAC Name |
2-amino-N-ethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide |
InChI |
InChI=1S/C12H25N3O/c1-4-15(12(16)10(2)13)9-11-5-7-14(3)8-6-11/h10-11H,4-9,13H2,1-3H3 |
InChI Key |
GEEGVVRCKTWNTO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCN(CC1)C)C(=O)C(C)N |
Origin of Product |
United States |
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